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molecular formula C17H36O3S B3044274 Hexadecyl methanesulfonate CAS No. 20779-14-0

Hexadecyl methanesulfonate

Cat. No. B3044274
M. Wt: 320.5 g/mol
InChI Key: FESYLDKBOOCXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09303051B2

Procedure details

Under an inert atmosphere, e.g., nitrogen, a reactor was charged with 1-hexadecanol 3 (3.78 kg), anhydrous dichloromethane (40 L) and diisopropylethylamine (2.21 kg). The reaction mixture was cooled to −5 to 5° C. and methanesulfonyl chloride (1.87 kg) was added at a controlled rate over 2 hours to ensure that the reaction temperature was kept below 5° C. After the addition was complete, the mixture was warmed to 20 to 30° C. and stirred for one to two hours. The reaction was monitored by GC-MS and was deemed complete when the conversion rate was ≧95%. The reaction was maintained at 20 to 30° C. while being diluted with water (15 L). The organic layer was separated, washed with water (0.50 kg), and concentrated to dryness to yield 4 as a light yellow solid (4.87 kg, 96%). Typical HPLC (AUC) purity was >95%. 1H-NMR was consistent with structure.
Quantity
3.78 kg
Type
reactant
Reaction Step One
Quantity
40 L
Type
reactant
Reaction Step One
Quantity
2.21 kg
Type
reactant
Reaction Step One
Quantity
1.87 kg
Type
reactant
Reaction Step Two
Name
Quantity
15 L
Type
solvent
Reaction Step Three
Name
Yield
96%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].ClCCl.C(N(C(C)C)CC)(C)C.[CH3:30][S:31](Cl)(=[O:33])=[O:32]>O>[CH3:30][S:31]([O:17][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])(=[O:33])=[O:32]

Inputs

Step One
Name
Quantity
3.78 kg
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)O
Name
Quantity
40 L
Type
reactant
Smiles
ClCCl
Name
Quantity
2.21 kg
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Two
Name
Quantity
1.87 kg
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
15 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 (± 5) °C
Stirring
Type
CUSTOM
Details
stirred for one to two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept below 5° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to 20 to 30° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was maintained at 20 to 30° C.
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water (0.50 kg)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)OCCCCCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.87 kg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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